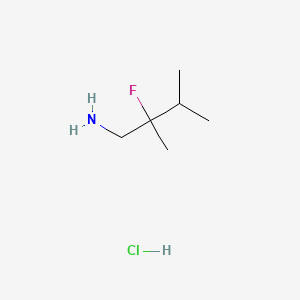
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a fluorine atom, two methyl groups, and an amine group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride typically involves the introduction of a fluorine atom into the butane backbone. One common method is the fluorination of 2,3-dimethylbutan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, resulting in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3,3-dimethylbutan-1-amine hydrochloride
- 2-(Aminomethyl)-1,1-difluoro-3,3-dimethylbutane hydrochloride
Uniqueness
2-Fluoro-2,3-dimethylbutan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atom and the methyl groups on the butane backbone. This structural arrangement can result in distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H15ClFN |
|---|---|
Molecular Weight |
155.64 g/mol |
IUPAC Name |
2-fluoro-2,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)6(3,7)4-8;/h5H,4,8H2,1-3H3;1H |
InChI Key |
VAGDTRWFCKQOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
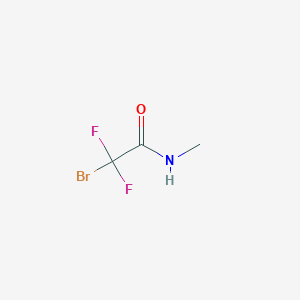
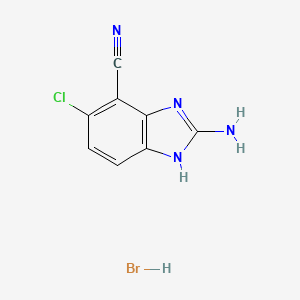
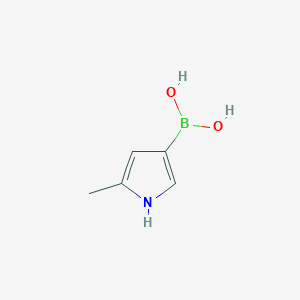
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
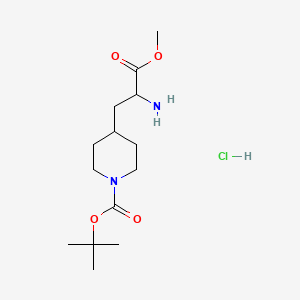
![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
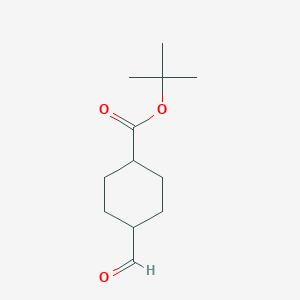
![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
![Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)

